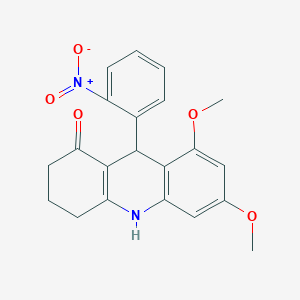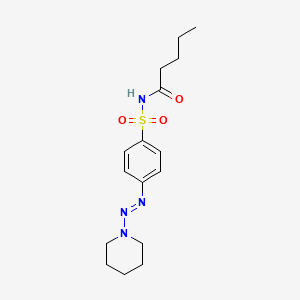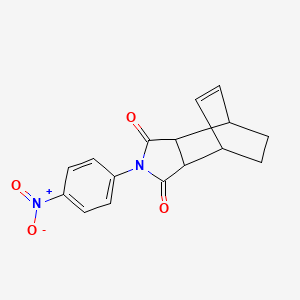![molecular formula C16H18FNS B12488373 2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B12488373.png)
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine is an organic compound that features both fluorophenyl and methylsulfanylbenzyl groups
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Introduction of the ethanamine group: The ethanamine group is introduced through a nucleophilic substitution reaction.
Attachment of the methylsulfanylbenzyl group: This step involves the reaction of the intermediate with a methylsulfanylbenzyl halide under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group or reduce the methylsulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents and conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide are commonly used in these reactions.
Major products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methylsulfanylbenzyl group can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine can be compared with similar compounds such as:
2-(4-fluorophenyl)-N-[4-(methylsulfonyl)benzyl]ethanamine: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s chemical properties and interactions.
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)phenyl]ethanamine: This compound lacks the benzyl group, which can alter its overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18FNS |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C16H18FNS/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |
InChI Key |
YEZJKFMHMZRPDN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488306.png)
![3-[2-(4-chlorophenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12488311.png)

![1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12488326.png)

![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12488330.png)

![N-{(2R,4S)-2-methyl-1-[(naphthalen-2-yloxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12488336.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B12488337.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488352.png)

![ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12488379.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488387.png)
![4-(biphenyl-4-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488389.png)
